![molecular formula C25H31ClN2O3 B2678700 1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride CAS No. 1189657-47-3](/img/structure/B2678700.png)
1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride
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Overview
Description
The compound “1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline moiety, an indole moiety, and an ethanone moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The 3,4-dihydroisoquinoline moiety could potentially be synthesized using a Bischler-Napieralski-type reaction . The indole moiety could be introduced through a Fischer indole synthesis or a similar method. The ethanone moiety could be introduced through a variety of methods, such as the Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 3,4-dihydroisoquinoline and indole moieties are both aromatic and would contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the 3,4-dihydroisoquinoline moiety could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make it relatively stable and could influence its solubility in different solvents .
Scientific Research Applications
Anti-Cancer Therapeutics
The compound has shown promise as a potential anti-cancer agent. Specifically, it selectively inhibits the enzyme aldo-keto reductase AKR1C3 , which plays a crucial role in hormone metabolism. AKR1C3 is implicated in both breast and prostate cancer progression. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct conformation for the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Cellular Potency and Metabolism Inhibition
In cellular assays, the compound effectively inhibits AKR1C3 metabolism of a known dinitrobenzamide substrate. Interestingly, amide analogues exhibit greater potency than predicted by the cellular assay, highlighting the need for further investigation into their mechanisms of action .
Pharmacokinetics and Toxicology
Understanding the compound’s pharmacokinetic properties and potential toxicity is crucial for its clinical development. Researchers are investigating its bioavailability, distribution, metabolism, and excretion profiles.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-4-27-17(2)25(18(3)28)23-13-22(9-10-24(23)27)30-16-21(29)15-26-12-11-19-7-5-6-8-20(19)14-26;/h5-10,13,21,29H,4,11-12,14-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXAVFHJRXMEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCC4=CC=CC=C4C3)O)C(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride |
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